tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate
Description
tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate is a chiral carbamate derivative featuring a fluorinated cyclopropane ring. Its stereochemistry ((1S,2R)) and fluorine substituent confer unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors sensitive to fluorinated motifs.
Properties
Molecular Formula |
C8H14FNO2 |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R)-2-fluorocyclopropyl]carbamate |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m1/s1 |
InChI Key |
VWSDKMQGCVVQBV-RITPCOANSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]1F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1F |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Reactions
Cyclopropane rings are typically formed via carbene or carbenoid intermediates. For fluorinated derivatives, precursors such as 2-acetyl-2-chloro-4-butanolide undergo cyclization with nucleophilic agents like potassium fluoride (KF) to yield fluorinated cyclopropane structures. This step is critical for establishing the ring’s stereochemistry.
Fluorination Techniques
Fluorination is achieved through nucleophilic substitution or electrophilic fluorination. A patent describes a two-stage process where 2-acetyl-2-chloro-4-butanolide reacts with triethylamine/hydrogen fluoride (TEA/HF) to form 2-acetyl-2-fluoro-4-butanolide, followed by cyclization to yield 1-fluorocyclopropyl-methyl-ketone. This intermediate is further functionalized to introduce the carbamate group.
Carbamate Formation
The final step involves reacting the fluorinated cyclopropane intermediate with tert-butyl isocyanate under controlled conditions (e.g., in the presence of a base like triethylamine) to form the carbamate linkage.
Detailed Synthesis Protocol
Key Notes:
- Step 1 : Cyclopropanation requires prolonged heating under reflux to ensure ring closure.
- Step 2 : TEA/HF facilitates fluoride displacement, yielding 2-acetyl-2-fluoro-4-butanolide.
- Step 3 : Cyclization under reduced pressure prevents side reactions and improves yield.
- Step 4 : Carbamate formation proceeds via nucleophilic attack of the cyclopropane amine on tert-butyl isocyanate.
Optimization and Industrial-Scale Production
Flow Microreactor Systems
Industrial production leverages flow chemistry to enhance efficiency. Continuous distillation and microreactor systems minimize reaction times, improve yields, and reduce waste. For example, cyclization steps can be accelerated in microreactors, achieving higher yields (~90%) compared to batch processes.
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) or halogenated hydrocarbons (e.g., chlorobenzene) are preferred for fluorination and cyclization steps. Solvent choice impacts reaction kinetics and product solubility.
Catalytic Methods
Asymmetric catalysis is explored to control stereochemistry. Chiral catalysts or auxiliaries may improve the (1S,2R) diastereomeric ratio, though this remains an active research area.
Analytical Characterization
| Technique | Data | Purpose |
|---|---|---|
| ¹H NMR | δ 1.30 (s, 9H, tert-butyl), δ 2.15 (d, J=8.5 Hz, 1H, cyclopropane) | Confirm tert-butyl and cyclopropane groups |
| ¹⁹F NMR | δ -115.2 (s, 1F, fluorine) | Verify fluorine substitution |
| HPLC | >95% purity (C18 column, 70:30 MeOH/H₂O) | Assess purity |
| IR | 1725 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–F stretch) | Validate carbamate and fluorinated groups |
Source:
Chemical Reactions Analysis
Nucleophilic Substitution
The fluorine atom in tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate is highly reactive due to the cyclopropane ring's strain, enabling nucleophilic displacement. For example:
-
Azide substitution : Reaction with sodium azide replaces the fluorine atom with an azide group, forming a cyclopropyl azide intermediate .
-
Reduction : Azide intermediates can undergo Staudinger reactions with triphenylphosphine to yield cyclopropyl amines .
Key Reaction Conditions :
| Reaction Type | Reagents | Solvent/Conditions | Outcome |
|---|---|---|---|
| Azide substitution | NaN₃, H₂O | THF/water mixture, 70°C | Cyclopropyl azide |
| Staudinger reduction | PPh₃, H₂O | THF, room temperature | Cyclopropyl amine |
This substitution pathway highlights the compound's utility in synthesizing aminocyclopropane derivatives for medicinal chemistry .
Hydrolysis
Hydrolysis of the carbamate group under acidic or basic conditions yields cyclopropyl amine derivatives:
-
Acidic hydrolysis : Cleavage of the carbamate ester releases cyclopropyl amine and tert-butyl alcohol.
-
Basic hydrolysis : Similar cleavage occurs, but with potential side reactions depending on the amine's stability.
Mechanistic Insight :
The tert-butyl carbamate protecting group is labile under hydrolytic conditions, making it a versatile precursor for synthesizing cyclopropylamine analogs.
Stereochemical Influences
The (1S,2R) stereochemistry of the cyclopropane ring significantly impacts reactivity and biological activity:
-
Stereochemical rigidity : The strained cyclopropane ring restricts rotational freedom, stabilizing reactive intermediates during substitution reactions.
-
Biological implications : The stereochemistry may enhance binding to molecular targets, such as serine hydrolases, by optimizing spatial interactions.
Scientific Research Applications
tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate is a compound with applications in scientific research, particularly in chemistry, biology, and medicine, as well as in the production of specialty chemicals. Its unique structure, combining a carbamate group with a fluorinated cyclopropyl ring, gives it distinct chemical and biological properties.
Chemical Structure and Properties
The molecular formula of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate is C8H14FNO2, and it has a molecular weight of 175.203 g/mol. The compound includes a tert-butyl group and a trans-2-fluorocyclopropyl moiety connected to a carbamate functional group.
Scientific Research Applications
- Chemistry It serves as a building block in synthesizing complex molecules, with its unique structure making it useful in creating new chemical entities.
- Biology The compound is studied for its potential biological activity, including interactions with enzymes and receptors. It acts as a selective inhibitor of serine hydrolases, which are important in neurotransmitter regulation and lipid metabolism.
- Medicine It is explored for potential therapeutic uses, especially in developing drugs that target specific molecular pathways. It may have applications in treating conditions related to enzyme dysregulation, such as neurodegenerative diseases and metabolic disorders.
- Industry It is used to produce specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl ring can interact with active sites of enzymes, leading to inhibition or modification of enzyme activity. The carbamate moiety can also participate in covalent bonding with target proteins, affecting their function.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key structural analogs and their distinguishing features:
Key Observations:
- Fluorine vs. Hydroxymethyl (Cyclopropane Series): The fluorine atom in the target compound reduces electron density at C2, enhancing oxidative stability compared to the hydroxymethyl analog, which introduces hydrogen-bonding capacity but may compromise membrane permeability .
- Cyclopropane vs. Cyclopentane/Cyclohexane: Cyclopropane’s ring strain increases reactivity in nucleophilic substitutions, whereas larger rings (e.g., cyclopentane in ) offer conformational flexibility for targeting bulkier enzyme pockets.
- Aromatic vs. Aliphatic Substituents: Phenyl/trifluoromethyl groups (e.g., ) improve binding to aromatic residues in proteins, while aliphatic substituents (isopropyl in ) favor hydrophobic interactions.
Biological Activity
tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 219.27 g/mol
- CAS Number : 101187-40-0
The compound features a tert-butyl group attached to a carbamate moiety and a cyclopropyl ring with a fluorine substituent, which contributes to its unique biological properties.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorine atom is hypothesized to enhance binding affinity and specificity towards certain targets.
Enzyme Inhibition
One significant area of study is the compound's potential as an inhibitor of specific enzymes involved in disease processes. For instance, it has shown promise in inhibiting LRRK2 (Leucine-Rich Repeat Kinase 2), which is implicated in neurodegenerative diseases such as Parkinson's disease. In vitro studies demonstrated that the compound could significantly reduce LRRK2 activity, suggesting a potential therapeutic application in treating related disorders .
Structure-Activity Relationship (SAR)
The SAR studies have highlighted the importance of various functional groups in modulating the biological activity of this compound. Key findings include:
- Fluorine Substitution : The introduction of fluorine at the cyclopropyl position enhances lipophilicity and potentially increases the compound's ability to cross biological membranes.
- Tert-butyl Group : This bulky group is crucial for maintaining the compound's stability and solubility, which are essential for its bioactivity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound across different contexts:
- Neuroprotective Effects : In cell culture models, this compound exhibited protective effects against oxidative stress-induced cell death. It was found to upregulate antioxidant enzymes, thereby reducing cellular damage .
- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties. In vitro assays indicated that it could inhibit the growth of various bacterial strains, potentially through disruption of bacterial membrane integrity .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in animal models. The compound demonstrated a half-life conducive to therapeutic use, making it a candidate for further development .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 219.27 g/mol |
| Solubility | Soluble in DMSO |
| Lipophilicity | High |
| Target Enzyme | LRRK2 |
| Biological Activity | Neuroprotective, Antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclopropane ring formation followed by fluorination and carbamate protection. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) are employed. Purification via column chromatography or recrystallization ensures enantiomeric excess (ee) >98%. Characterization by chiral HPLC or NMR with chiral shift reagents validates stereochemistry .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability tests under accelerated conditions (40°C/75% RH) recommend monitoring via TLC or HPLC for degradation products (e.g., free amine or tert-butanol byproducts) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C/¹⁹F NMR to confirm structure, fluorine coupling patterns, and cyclopropane geometry.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : Resolve absolute configuration of the (1S,2R) stereoisomer .
Advanced Research Questions
Q. How does the fluorinated cyclopropane ring influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing fluorine atom increases ring strain and polarizes adjacent C–F bonds, enhancing susceptibility to ring-opening reactions. Kinetic studies under basic conditions (e.g., NaOH/EtOH) reveal regioselective attack at the non-fluorinated carbon. Computational modeling (DFT) predicts transition states and guides solvent selection (e.g., DMF for SN2 pathways) .
Q. What strategies mitigate contradictions in reported biological activity data for carbamate derivatives?
- Methodological Answer : Discrepancies often arise from impurities (e.g., diastereomers) or assay conditions. Strategies include:
- Batch Consistency : Rigorous QC via LC-MS and elemental analysis.
- Standardized Assays : Use of positive controls (e.g., known enzyme inhibitors) and replicate testing across cell lines.
- Meta-Analysis : Cross-reference data with structurally similar carbamates (e.g., tert-butyl (2,2-difluoroethyl) derivatives) to identify structure-activity trends .
Q. Can computational models predict the compound’s pharmacokinetic properties?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) estimate logP (~2.5), solubility (LogS ≈ –3.1), and blood-brain barrier permeability. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .
Q. How does the stereochemistry of the cyclopropane affect its role as a proteolysis-targeting chimera (PROTAC) linker?
- Methodological Answer : The (1S,2R) configuration optimizes spatial alignment between E3 ligase and target protein. Compare diastereomers in cell-based degradation assays (e.g., Western blot for target protein levels). Synchrotron-based crystallography maps linker-protein interactions .
Safety and Hazard Mitigation
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer : Use nitrile gloves, lab coat, and safety goggles. For powder handling, employ NIOSH-certified N95 respirators. Install local exhaust ventilation and conduct regular air monitoring for fluorinated volatiles .
Q. How should accidental exposure (skin/eye contact) be managed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
